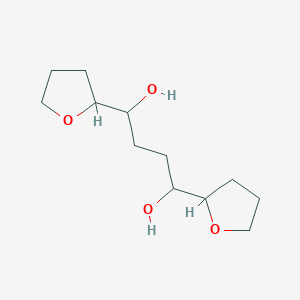
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- is an organic compound that belongs to the class of diols It is characterized by the presence of two tetrahydro-2-furanyl groups attached to a 1,4-butanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-butanediol with tetrahydrofuran in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained through a combination of distillation and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrahydro-2-furanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the tetrahydro-2-furanyl groups.
Aplicaciones Científicas De Investigación
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules. It may also interact with enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A simpler diol with similar backbone structure but without the tetrahydro-2-furanyl groups.
Tetrahydrofuran: A cyclic ether that shares structural similarities with the tetrahydro-2-furanyl groups.
1,4-Butanediol, 1,4-bis(2-furanyl): A related compound with furanyl groups instead of tetrahydro-2-furanyl groups.
Uniqueness
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- is unique due to the presence of tetrahydro-2-furanyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
142421-10-1 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
1,4-bis(oxolan-2-yl)butane-1,4-diol |
InChI |
InChI=1S/C12H22O4/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h9-14H,1-8H2 |
Clave InChI |
XROWTUTYZXPEFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(CCC(C2CCCO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
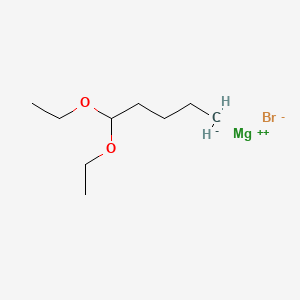


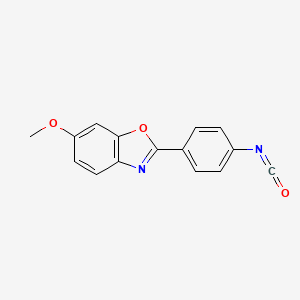
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
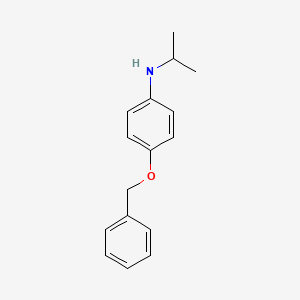
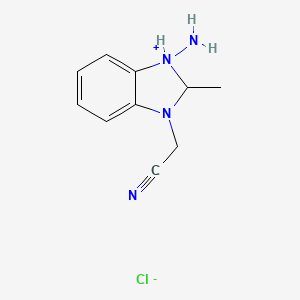
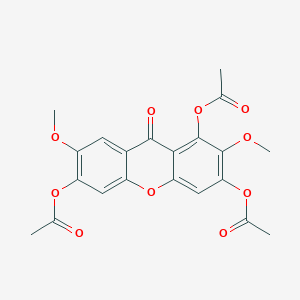
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

